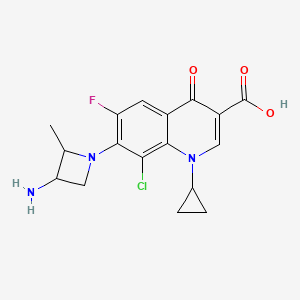
7-(3-Amino-2-methylazetidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-4767, also known as (−)-7-[3-®-amino-2-(S)-methyl-1-azetidinyl]-8-chloro-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-3-quinolinecarboxylic acid, is a small molecule drug developed by Esteve Pharmaceuticals S.A. It belongs to the class of chlorofluoroquinolones and is known for its potent antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E-4767 involves the incorporation of a 7-azetidin ring substituent into the quinolone structure. The key steps include:
Formation of the quinolone core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azetidine moiety: This step involves the reaction of the quinolone intermediate with azetidine derivatives under controlled conditions to ensure the correct stereochemistry.
Halogenation and fluorination: The introduction of chlorine and fluorine atoms is carried out using halogenating agents such as thionyl chloride and fluorinating agents like diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of E-4767 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to control reaction conditions and ensure high yield and purity.
Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
E-4767 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
E-4767 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of quinolone chemistry and the development of new antibacterial agents.
Biology: The compound is studied for its effects on bacterial cell processes and its potential as a tool for understanding bacterial resistance mechanisms.
Medicine: E-4767 is investigated for its therapeutic potential in treating bacterial infections, particularly those caused by gram-positive and gram-negative bacteria.
Industry: It is used in the development of new antibacterial formulations and as a standard in quality control processes.
Mecanismo De Acción
E-4767 exerts its antibacterial effects by inhibiting the enzyme topoisomerase II (also known as DNA gyrase). This enzyme is crucial for DNA replication and transcription in bacteria. By inhibiting topoisomerase II, E-4767 prevents the supercoiling and relaxation of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different potency and spectrum of activity.
Ofloxacin: A fluoroquinolone with a broader spectrum of activity compared to E-4767.
Fleroxacin: A quinolone with similar antibacterial properties but different pharmacokinetic profiles.
Tosufloxacin: Known for its high potency against gram-positive organisms.
Uniqueness of E-4767
E-4767 is unique due to its high potency against a wide range of bacterial species, including those resistant to other quinolones. Its specific structural features, such as the 7-azetidin ring substituent, contribute to its enhanced activity and reduced susceptibility to bacterial resistance mechanisms .
Propiedades
Fórmula molecular |
C17H17ClFN3O3 |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
7-(3-amino-2-methylazetidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17ClFN3O3/c1-7-12(20)6-21(7)15-11(19)4-9-14(13(15)18)22(8-2-3-8)5-10(16(9)23)17(24)25/h4-5,7-8,12H,2-3,6,20H2,1H3,(H,24,25) |
Clave InChI |
FGAPXYWEQVSGDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



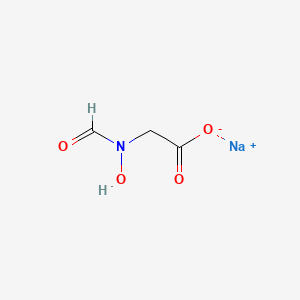
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10782053.png)
![3-Hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782067.png)
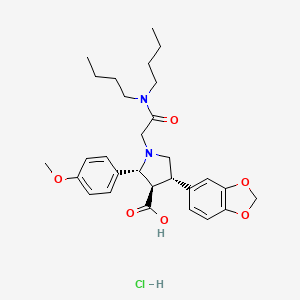
![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)
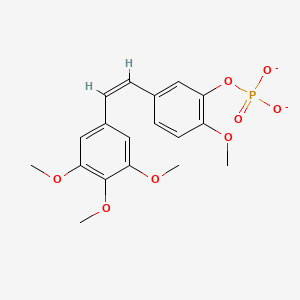
![(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B10782075.png)
![Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid;hydride](/img/structure/B10782081.png)

![(3S)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782091.png)
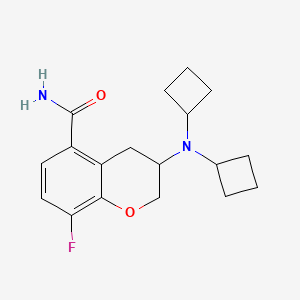
![1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline](/img/structure/B10782104.png)

